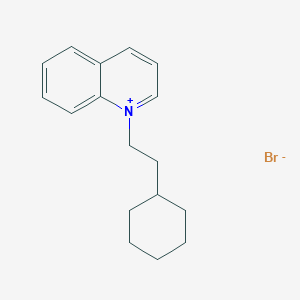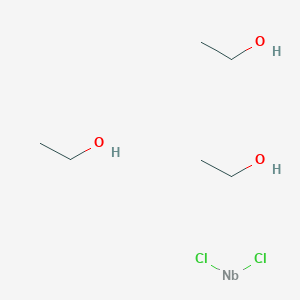
Ethanol--dichloroniobium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol–dichloroniobium (3/1) is a coordination compound consisting of ethanol and dichloroniobium in a 3:1 ratio
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethanol–dichloroniobium (3/1) typically involves the reaction of niobium pentachloride with ethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction can be represented as:
NbCl5+3C2H5OH→NbCl2(C2H5O)3+2HCl
Industrial Production Methods: Industrial production of ethanol–dichloroniobium (3/1) involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions: Ethanol–dichloroniobium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: Ligand exchange reactions where ethanol ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like tetrahydrofuran or dichloromethane.
Major Products:
Oxidation: Higher oxidation state niobium compounds.
Reduction: Lower oxidation state niobium compounds.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Ethanol–dichloroniobium (3/1) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and electronic components.
作用機序
The mechanism of action of ethanol–dichloroniobium (3/1) involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include:
Coordination to substrates: Enhancing reactivity and selectivity in catalytic processes.
Electron transfer: Mediating redox reactions through electron transfer mechanisms.
類似化合物との比較
Ethanol–dichlorotantalum (3/1): Similar in structure but with tantalum instead of niobium.
Ethanol–dichlorovanadium (3/1): Similar in structure but with vanadium instead of niobium.
Uniqueness: Ethanol–dichloroniobium (3/1) is unique due to its specific coordination chemistry and the properties imparted by niobium. Compared to its tantalum and vanadium analogs, it exhibits different reactivity and stability, making it suitable for specific applications in catalysis and materials science.
特性
CAS番号 |
5753-99-1 |
|---|---|
分子式 |
C6H18Cl2NbO3 |
分子量 |
302.01 g/mol |
IUPAC名 |
dichloroniobium;ethanol |
InChI |
InChI=1S/3C2H6O.2ClH.Nb/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2 |
InChIキー |
GZHSAAWIJPEJBP-UHFFFAOYSA-L |
正規SMILES |
CCO.CCO.CCO.Cl[Nb]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
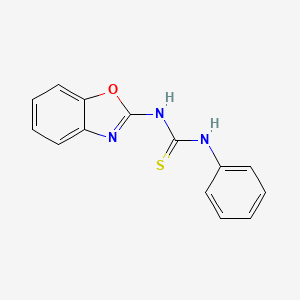


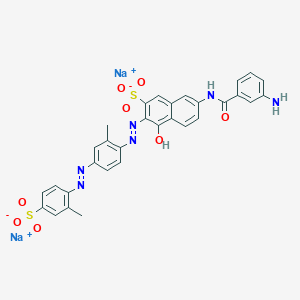
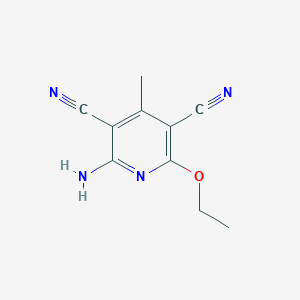
![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)
